Pim-1 Kinase Inhibitory Potency of 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL Derivatives
While the parent compound 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL itself shows a modest IC50 of 10,000 nM against Pim-1 kinase, structural optimization of derivatives from this scaffold has yielded significantly more potent compounds, demonstrating the value of this core structure for targeted drug discovery. For instance, compound 4d (a derivative) achieves an IC50 of 0.61 µM against Pim-1, representing a 16-fold improvement in potency over the parent scaffold [1]. This data underscores the compound's role as a critical starting point for developing potent and selective Pim-1 inhibitors.
| Evidence Dimension | Pim-1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 10,000 nM (for the parent compound) |
| Comparator Or Baseline | Compound 4d (a pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative): 610 nM (0.61 µM) |
| Quantified Difference | 16-fold improvement in potency for the optimized derivative |
| Conditions | In vitro kinase assay (HTRF method) for Pim-1 |
Why This Matters
This demonstrates that the 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL scaffold is not a dead end but a valuable template for further chemical optimization, making it a strategic procurement choice for medicinal chemistry programs targeting Pim-1.
- [1] Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. (2025). *Archiv der Pharmazie*. Retrieved from https://pubmed.ncbi.nlm.nih.gov/ View Source
